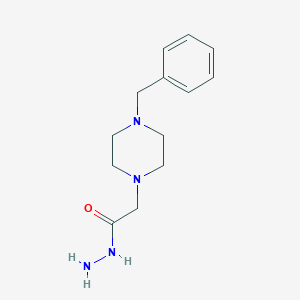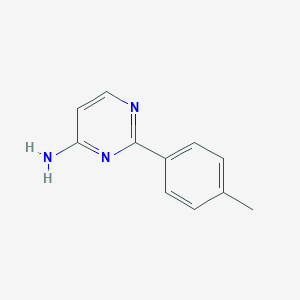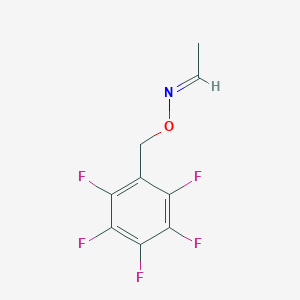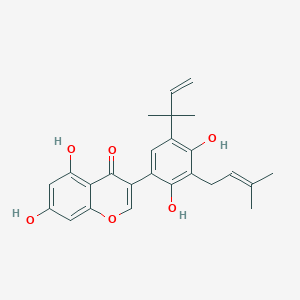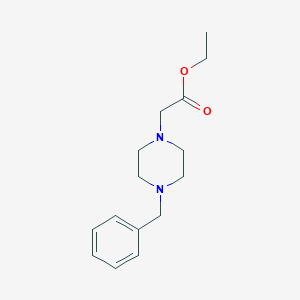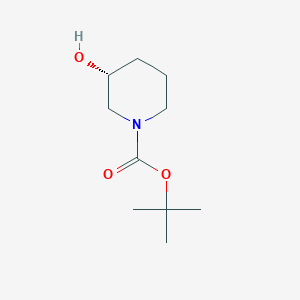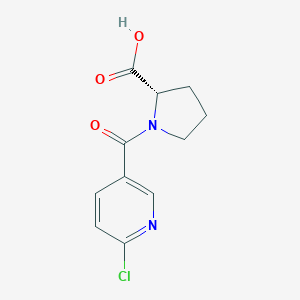
N-(6-Chloropyridine-3-carbonyl)-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Chloropyridine-3-carbonyl)-L-proline, also known as CPCC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPCC belongs to the family of proline derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Mecanismo De Acción
The mechanism of action of N-(6-Chloropyridine-3-carbonyl)-L-proline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(6-Chloropyridine-3-carbonyl)-L-proline has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. N-(6-Chloropyridine-3-carbonyl)-L-proline has also been shown to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response. Additionally, N-(6-Chloropyridine-3-carbonyl)-L-proline has been found to inhibit the replication of viruses by interfering with various stages of the viral life cycle.
Biochemical and Physiological Effects:
N-(6-Chloropyridine-3-carbonyl)-L-proline has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, and reduce inflammation in various animal models. N-(6-Chloropyridine-3-carbonyl)-L-proline has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer. Additionally, N-(6-Chloropyridine-3-carbonyl)-L-proline has been found to inhibit the replication of viruses, such as influenza A virus and HIV, in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(6-Chloropyridine-3-carbonyl)-L-proline is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. N-(6-Chloropyridine-3-carbonyl)-L-proline is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of N-(6-Chloropyridine-3-carbonyl)-L-proline is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. Additionally, the mechanism of action of N-(6-Chloropyridine-3-carbonyl)-L-proline is not fully understood, which can make it challenging to design experiments to investigate its biological effects.
Direcciones Futuras
There are several future directions for the study of N-(6-Chloropyridine-3-carbonyl)-L-proline. One area of research is the development of new therapeutics based on N-(6-Chloropyridine-3-carbonyl)-L-proline. N-(6-Chloropyridine-3-carbonyl)-L-proline has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties, which makes it a promising candidate for the development of new drugs. Another area of research is the investigation of the mechanism of action of N-(6-Chloropyridine-3-carbonyl)-L-proline. Understanding how N-(6-Chloropyridine-3-carbonyl)-L-proline exerts its biological effects can provide insights into the development of new therapeutics. Additionally, the development of new synthetic methods for N-(6-Chloropyridine-3-carbonyl)-L-proline can improve its solubility and make it easier to work with in experimental settings.
Métodos De Síntesis
N-(6-Chloropyridine-3-carbonyl)-L-proline can be synthesized through a multi-step process involving the reaction of 6-chloropyridine-3-carboxylic acid with L-proline. The reaction is typically carried out in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified through column chromatography and characterized through various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Aplicaciones Científicas De Investigación
N-(6-Chloropyridine-3-carbonyl)-L-proline has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(6-Chloropyridine-3-carbonyl)-L-proline has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, N-(6-Chloropyridine-3-carbonyl)-L-proline has been found to exhibit anti-viral properties by inhibiting the replication of viruses, such as influenza A virus and human immunodeficiency virus (HIV).
Propiedades
Número CAS |
123412-46-4 |
|---|---|
Nombre del producto |
N-(6-Chloropyridine-3-carbonyl)-L-proline |
Fórmula molecular |
C11H11ClN2O3 |
Peso molecular |
254.67 g/mol |
Nombre IUPAC |
(2S)-1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11ClN2O3/c12-9-4-3-7(6-13-9)10(15)14-5-1-2-8(14)11(16)17/h3-4,6,8H,1-2,5H2,(H,16,17)/t8-/m0/s1 |
Clave InChI |
KFUWPIPGGQLKMT-QMMMGPOBSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)C2=CN=C(C=C2)Cl)C(=O)O |
SMILES |
C1CC(N(C1)C(=O)C2=CN=C(C=C2)Cl)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)C2=CN=C(C=C2)Cl)C(=O)O |
Sinónimos |
N-(6-Chloropyridine-3-carbonyl)-L-proline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



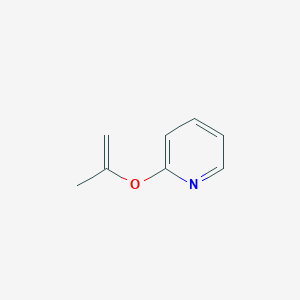
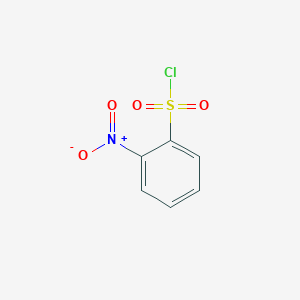

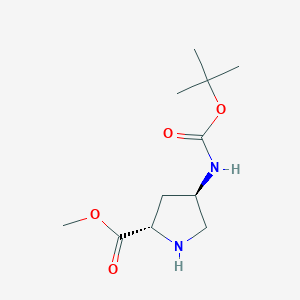
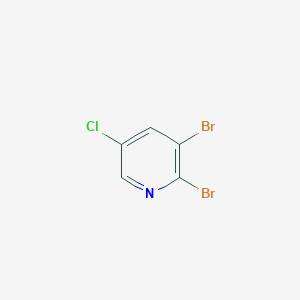
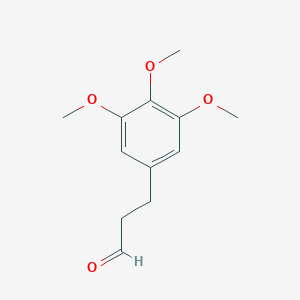
![Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate](/img/structure/B45333.png)
